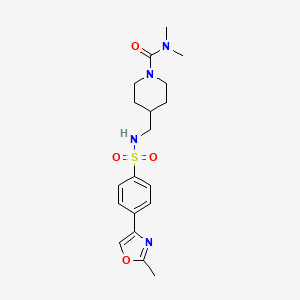

N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-carboxamide

Description

The compound N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-carboxamide features a piperidine core substituted with a carboxamide group at the 1-position and a sulfonamido-linked 2-methyloxazole-phenyl moiety at the 4-position. This structure combines a rigid piperidine scaffold with heterocyclic and sulfonamide functionalities, which are common in medicinal chemistry for modulating target binding and pharmacokinetic properties. The dimethylamine group on the carboxamide may enhance solubility, while the methyloxazole moiety could contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

N,N-dimethyl-4-[[[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylamino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S/c1-14-21-18(13-27-14)16-4-6-17(7-5-16)28(25,26)20-12-15-8-10-23(11-9-15)19(24)22(2)3/h4-7,13,15,20H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGMAWRJCGOTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCN(CC3)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activities of this compound are primarily attributed to its interactions with various biological targets:

-

Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on several enzymes, including:

- α-glucosidase : A key enzyme in carbohydrate metabolism, inhibition can lead to reduced glucose absorption, making it a candidate for diabetes management.

- Acetylcholinesterase (AChE) : Inhibition may provide therapeutic benefits in neurodegenerative diseases like Alzheimer's by increasing acetylcholine levels.

- Receptor Modulation : The compound acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), which plays a critical role in glucose homeostasis and appetite regulation.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antidiabetic Potential : A study demonstrated that derivatives of piperidine, including the target compound, exhibited significant antidiabetic properties through α-glucosidase inhibition. This suggests potential use in managing type 2 diabetes by delaying carbohydrate digestion and absorption .

- Neuroprotective Effects : Research indicated that compounds with similar structures to this compound showed neuroprotective effects in models of Alzheimer's disease due to their ability to inhibit AChE and enhance cholinergic transmission .

- Safety Profile : Preliminary cytotoxicity assessments have shown that this compound exhibits low cytotoxicity across various cell lines, suggesting a favorable safety profile for further development as a therapeutic agent .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its anticancer properties . Research has demonstrated that derivatives of piperidine and sulfonamide structures exhibit promising cytotoxic effects against various cancer cell lines.

Case Studies

- Study on Piperidine Derivatives : A study synthesized several new propanamide derivatives containing a piperidine moiety and evaluated their anticancer activity. Compounds derived from this framework showed low IC50 values, indicating strong anticancer potential. For instance, specific derivatives displayed IC50 values significantly lower than that of doxorubicin, a standard chemotherapy agent, suggesting they could be effective alternatives or adjuncts in cancer treatment .

- Molecular Hybridization : Another approach involved designing molecular hybrids that integrate the sulfonamide structure with other pharmacophores. These hybrids have shown cytotoxic activity against multiple human cancer cell lines, including colon and breast cancer cells, highlighting the versatility and effectiveness of compounds like N,N-dimethyl-4-((4-(2-methyloxazol-4-yl)phenylsulfonamido)methyl)piperidine-1-carboxamide in targeting various cancer types .

Synthesis and Structural Variations

The synthesis of this compound involves several steps that can be optimized to improve yield and purity. The synthesis typically includes:

- Formation of the piperidine core : Starting from commercially available piperidine derivatives.

- Introduction of sulfonamide groups : Utilizing sulfonyl chlorides to create the desired sulfonamide linkages.

This multi-step synthesis allows for variations that can enhance biological activity or alter pharmacokinetic properties .

Pharmacokinetics and ADMET Properties

Understanding the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is essential for evaluating the therapeutic potential of any pharmaceutical compound. Preliminary studies suggest that derivatives like this compound possess favorable ADMET characteristics, which are critical for their development as viable drug candidates .

Summary Table of Key Findings

Comparison with Similar Compounds

Structural Analog 1: N-(4-Methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 4, )

Structure :

- Core : Piperidine-1-carboxamide.

- Substituents : 4-Methylphenyl (carboxamide) and benzimidazol-2-one (piperidine-4-position).

Key Differences : - The benzimidazolone group introduces a fused bicyclic system, increasing rigidity compared to the target compound’s flexible sulfonamido-methyl linker.

- Properties:

- Molecular Weight : 370.12 g/mol (HRMS data) .

- Biological Relevance: Benzodiazepinone derivatives are often associated with kinase or protease inhibition, whereas sulfonamide-oxazole motifs (in the target compound) are linked to GPCR modulation .

Structural Analog 2: N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide ()

Structure :

- Core : Piperidine-1-carboxamide.

- Substituents : Benzoxazolothiazole (piperidine-4-position) and phenyl (carboxamide).

Key Differences : - The fused heterocyclic system may improve metabolic stability but reduce solubility.

Properties : - Crystallographic Data : Bond angles and torsion angles suggest a planar conformation, favoring stacking interactions .

- Biological Activity : Such fused systems are common in antiviral or anticancer agents, differing from the target compound’s likely neuropharmacological profile .

Structural Analog 3: MK0974 ()

Structure :

- Core : Piperidine-1-carboxamide.

- Substituents: Trifluoroethyl-azepane and imidazopyridinone. Key Differences:

- The trifluoroethyl group enhances lipophilicity and bioavailability compared to the target’s dimethylamine.

- The imidazopyridinone moiety replaces the oxazole, altering hydrogen-bonding capacity. Properties:

- Clinical Relevance : MK0974 is a calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting the role of carboxamide-piperidine scaffolds in neurology .

Data Table: Comparative Analysis

Key Findings and Implications

Substituent Flexibility vs.

Heterocyclic Influence : The 2-methyloxazole group in the target compound provides moderate electron-withdrawing effects and hydrogen-bonding capacity, contrasting with sulfur-containing benzoxazolothiazole (enhanced π-stacking) or fluorine-rich groups in MK0974 (improved bioavailability) .

Synthetic Accessibility : The target compound’s sulfonamide and oxazole groups are synthetically tractable, akin to methods described for benzimidazolone derivatives in .

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups in this compound that influence its bioactivity?

- Answer: The compound contains a piperidine-1-carboxamide core, a sulfonamide linker, and a 2-methyloxazol-4-yl aromatic group. The sulfonamide group enhances binding to biological targets (e.g., enzymes) through hydrogen bonding, while the oxazole ring contributes to π-π stacking interactions. Structural confirmation relies on single-crystal X-ray diffraction (e.g., bond lengths and angles validated via CIF data ) and spectroscopic techniques (NMR/IR) to verify functional groups .

Q. What synthetic routes are commonly employed for piperidine-1-carboxamide derivatives?

- Answer: Typical synthesis involves:

- Step 1: Coupling of a sulfonyl chloride with a substituted aniline to form the sulfonamide bridge .

- Step 2: Functionalization of the piperidine ring via carboxamide formation using activated carbonyl reagents (e.g., CDI or EDC/NHS) .

- Step 3: Introduction of heterocyclic groups (e.g., oxazole) via palladium-catalyzed cross-coupling or cyclization reactions .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the compound’s structure?

- Answer:

- 1H/13C NMR: Peaks at δ 2.8–3.5 ppm (piperidine CH2), δ 7.5–8.0 ppm (aromatic protons), and δ 1.2–1.4 ppm (N,N-dimethyl groups) confirm substituent placement .

- IR: Absorption bands at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonamide S=O) validate functional groups .

- Elemental analysis: Matches calculated vs. experimental C/H/N/S ratios to verify purity (>98%) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable conditions . For example:

- Reaction path screening: Identifies optimal solvents (e.g., DMF vs. THF) for sulfonamide coupling .

- Docking studies: Predict binding affinities to biological targets (e.g., proteases) to guide structural modifications .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer:

- Dose-response analysis: Validate activity thresholds using IC50/EC50 curves to account for concentration-dependent effects .

- Target selectivity assays: Use siRNA or CRISPR knockout models to confirm specificity (e.g., D1 protease inhibition vs. off-target effects) .

- Meta-analysis: Cross-reference crystallographic data (e.g., Protein Data Bank) to correlate structural motifs with activity .

Q. What experimental design approaches minimize variability in synthesizing this compound?

- Answer:

- Factorial design: Screen variables (temperature, catalyst loading, solvent) to identify critical factors .

- Response Surface Methodology (RSM): Optimize yield and purity by modeling interactions between parameters (e.g., pH and reaction time) .

- DoE (Design of Experiments): Reduce trial runs by 50% using Taguchi or Plackett-Burman designs .

Methodological Notes

- Structural characterization: Prioritize single-crystal X-ray diffraction for unambiguous confirmation .

- Data validation: Cross-check NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw) .

- Advanced analytics: Use LC-MS/MS to trace byproducts and optimize purification (e.g., column chromatography with EtOAc/hexane gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.